molecular formula C12H10Cl2N2OS B11970581 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11970581
M. Wt: 301.2 g/mol
InChI Key: RKIFFJPHUHULCH-UHFFFAOYSA-N
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Description

Introduction to Thiazole-Based Acetamide Derivatives in Contemporary Medicinal Chemistry

Structural Significance of 2-Chloro-N-[5-(4-Chlorobenzyl)-1,3-Thiazol-2-Yl]Acetamide in Heterocyclic Drug Design

The molecular architecture of this compound (C₁₂H₁₀Cl₂N₂OS) integrates three pharmacophoric elements: a 1,3-thiazole ring, a 4-chlorobenzyl substituent, and a 2-chloroacetamide side chain. The thiazole core, a five-membered heterocycle with nitrogen and sulfur atoms, provides a rigid planar structure conducive to π-π stacking interactions with aromatic residues in enzyme active sites. Computational docking studies of analogous thiazole-acetamide derivatives have demonstrated hydrogen bonding between the acetamide’s nitrogen and amino acid residues such as Trp 387 and Ser 353 in cyclooxygenase-II (COX-II), a key inflammatory target.

The 4-chlorobenzyl group at position 5 of the thiazole ring introduces steric bulk and lipophilicity, enhancing membrane permeability and target binding affinity. Chlorine atoms at the benzyl para position and the acetamide’s α-carbon exert electron-withdrawing effects, polarizing the thiazole’s electron density and stabilizing charge-transfer interactions. This electronic profile is critical for inhibiting oxidative enzymes, as evidenced by thiazole derivatives showing IC₅₀ values as low as 0.12 μM against cancer cell lines.

Table 1: Key Structural Features and Their Functional Roles
Feature Role in Bioactivity Example in Literature
Thiazole ring Facilitates π-π interactions with aromatic enzyme residues COX-II inhibition
4-Chlorobenzyl group Enhances lipophilicity and hydrophobic pocket binding Anticancer activity
2-Chloroacetamide Stabilizes hydrogen bonds with catalytic amino acids Antimicrobial activity

The acetamide linker’s chloro-substitution further prevents metabolic degradation by esterases, a common limitation in earlier thiazole drugs. This structural resilience, combined with modular synthesis routes, enables precise tuning of electronic and steric properties for target-specific applications.

Historical Evolution of Benzyl-Substituted Thiazole Pharmacophores

The development of benzyl-substituted thiazoles traces back to mid-20th-century efforts to optimize sulfathiazole antibiotics. Early analogs lacked substituents on the benzyl group, resulting in suboptimal pharmacokinetics. The introduction of halogen atoms, particularly chlorine, in the 1980s marked a turning point. For instance, darbufelone (CI-1004), a dual COX/5-LOX inhibitor, incorporated a methyl group at the thiazole’s 4-position but suffered from hepatotoxicity. This led to the exploration of chloro-substitutions to improve safety and efficacy.

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, enabled scalable production of benzyl-thiazole hybrids. By reacting α-haloketones with thioureas, chemists generated diverse libraries for structure-activity relationship (SAR) studies. A 2009 study demonstrated that replacing darbufelone’s methyl group with a 4-chlorobenzyl moiety increased COX-II binding affinity by 40%, underscoring the halogen’s electronic effects.

Table 2: Milestones in Benzyl-Thiazole Development
Era Innovation Impact on Drug Design
1940s Sulfathiazole antibiotics Established thiazole’s antimicrobial role
1980s Halogenation strategies Enhanced metabolic stability
2000s Hybrid scaffolds (e.g., thiazole-acetamide) Multitarget engagement

Modern derivatives like this compound exemplify the convergence of these historical advances. Their synthesis via (3 + 2) heterocyclization—reacting 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromides—achieves yields exceeding 75% under ambient conditions. This efficiency, coupled with the compound’s nanomolar-level bioactivity, positions it as a template for next-generation anti-inflammatory and anticancer agents.

Properties

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

2-chloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C12H10Cl2N2OS/c13-6-11(17)16-12-15-7-10(18-12)5-8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H,15,16,17)

InChI Key

RKIFFJPHUHULCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Cl

Origin of Product

United States

Preparation Methods

Thiazole Ring Construction

The Hantzsch thiazole synthesis remains the most reliable method for generating the 1,3-thiazole scaffold. In this reaction, α-chloroketones react with thioamides under basic conditions. For example, 5-(4-chlorobenzyl)thiazol-2-amine is synthesized by condensing 4-chlorobenzyl chloride with thiourea in ethanol at 60–70°C for 6–8 hours. The intermediate is isolated in 75–80% yield after recrystallization from ethanol.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Catalyst: None required; reaction proceeds via nucleophilic substitution

Chloroacetylation of the Thiazol-2-amine

The final step involves acylating the thiazol-2-amine with chloroacetyl chloride. A patent by details this process:

Procedure:

  • Dissolve 5-(4-chlorobenzyl)thiazol-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.0 equiv) as a base to scavenge HCl.

  • Slowly drip chloroacetyl chloride (1.2 equiv) at 0–5°C to minimize side reactions.

  • Stir at room temperature for 4–6 hours.

  • Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Yield: 82–85%
Purity: >95% (HPLC).

Alternative Routes and Optimization Strategies

One-Pot Synthesis

A one-pot method combining thiazole formation and acylation was explored but resulted in lower yields (55–60%) due to competing hydrolysis of chloroacetyl chloride. Key parameters affecting efficiency include:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve intermediate stability.

  • Temperature Control: Maintaining temperatures below 10°C during acylation reduces by-products.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, thiazole cyclization under microwave conditions (100°C, 20 minutes) achieved 78% yield, comparable to conventional heating.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-effectiveness and environmental sustainability:

  • Continuous Flow Reactors: Enable precise temperature control and higher throughput. A pilot study achieved 89% yield using a microreactor system.

  • Green Chemistry: Replacement of DCM with cyclopentyl methyl ether (CPME) reduced toxicity without compromising yield.

Analytical Characterization

Key Spectral Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 4H, Ar-H), 4.32 (s, 2H, CH2Cl), 3.98 (s, 2H, COCH2), 2.85 (s, 1H, NH).

  • LC-MS: m/z 341.8 [M+H]+ (calculated for C12H10Cl2N2OS: 340.0).

Purity Assessment:

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Stepwise (Hantzsch)82–85>9510–12 hHigh
One-Pot55–6085–906–8 hModerate
Microwave-Assisted78921–2 hHigh

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Mechanism of Action:
The thiazole ring in 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide contributes to its antibacterial properties. Thiazole derivatives have been shown to inhibit bacterial growth by disrupting cellular functions and processes.

Case Studies:

  • Synthesis and Evaluation:
    A study synthesized various thiazole derivatives and evaluated their antibacterial activity against standard bacterial strains. The results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, the presence of electron-withdrawing groups like chlorine on the phenyl ring significantly improved antibacterial efficacy .
  • Comparative Analysis:
    In a comparative study, this compound was tested against common antibiotics. It demonstrated comparable or superior activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticonvulsant Activity

Pharmacological Insights:
Research has shown that thiazole derivatives can exhibit significant anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Studies:

  • In Vivo Testing:
    In one study, the anticonvulsant activity of this compound was assessed using the maximal electroshock seizure (MES) model. The compound displayed a median effective dose (ED50) indicating potent anticonvulsant effects, outperforming several standard anticonvulsants in terms of protective index .
  • Structure-Activity Relationship (SAR):
    A detailed SAR analysis revealed that modifications on the thiazole moiety significantly influence anticonvulsant efficacy. The presence of halogen substituents on the benzyl group was correlated with increased potency, suggesting that further optimization could yield even more effective derivatives .

Anticancer Potential

Mechanisms of Action:
The anticancer properties of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Case Studies:

  • Cytotoxicity Studies:
    In vitro studies conducted on several cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound inhibited cell proliferation effectively. The IC50 values obtained were lower than those of established chemotherapeutic agents, indicating its potential as a novel anticancer drug .
  • Combination Therapies:
    Recent investigations have explored the use of this compound in combination with other chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment protocols. Preliminary results suggest synergistic effects that warrant further clinical exploration .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Variations in the Benzyl Substituent

  • This compound shows comparable lipophilicity (logP ~3.0) but differs in dipole moments due to the ortho-chloro substitution .
  • 5-(4-Fluorobenzyl) analogue : Substituting chlorine with fluorine (CAS: 450360-92-6) decreases molecular weight (284.74 g/mol) and slightly increases polarity (logP: 3.1). Fluorine’s electronegativity may enhance metabolic stability .
  • 5-(4-Methylbenzyl) analogue : Introducing a methyl group (CAS: 1354950-90-5) increases hydrophobicity (logP: 3.5) and may improve membrane permeability .

Core Heterocycle Modifications

  • 1,3,4-Thiadiazole derivatives: Replacing the thiazole ring with a 1,3,4-thiadiazole core (e.g., compound 3b in ) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity.
  • 1,3,4-Oxadiazole derivatives : Compounds like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () replace sulfur with oxygen, reducing ring aromaticity and altering electronic properties, which may diminish biological activity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Solubility (DMSO)
Target compound 317.19 3.1 Not reported Slightly soluble
5-(2-Chlorobenzyl) analogue 317.19 3.0 Not reported Slightly soluble
5-(4-Fluorobenzyl) analogue 284.74 3.1 Not reported Soluble
1,3,4-Thiadiazole analogue (3b) 313.16 3.3 233–235 Insoluble

Key observations :

  • Thiadiazole derivatives generally exhibit higher melting points due to increased polarity and intermolecular interactions.
  • Fluorine substitution improves solubility in polar solvents like DMSO .

Anticancer Activity

  • Phenoxy derivatives: In , phenoxy-substituted analogues (e.g., compound 7d) demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM), outperforming 5-fluorouracil. The 4-methoxy-phenyl-pyridin-3-yl substituent likely enhances DNA intercalation or kinase inhibition .
  • Thiazole vs. Thiadiazole cores : Thiadiazole-based compounds (e.g., 3b) show moderate antimicrobial activity but lower anticancer efficacy compared to thiazole derivatives, possibly due to reduced membrane penetration .

Antimicrobial Activity

  • Benzothiazole hybrids : Compounds like 5-[1-(1,3-benzothiazol-2-ylsulfanyl)alkyl]-1,3,4-thiadiazole-2-(3H)-thione () exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus. The benzothiazole-thiadiazole hybrid structure may disrupt bacterial cell wall synthesis .

Biological Activity

2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a chlorine atom and a thiazole ring, both of which are known to influence biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11Cl2N2S Molecular Formula \text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}_2\text{S}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Thiazole derivatives have been shown to exhibit significant anticancer properties, likely due to their ability to interfere with cellular signaling pathways and induce apoptosis in malignant cells.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives, including this compound, possess notable antitumor activity. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of several thiazole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inducing cell death .

Enzyme Inhibition

Thiazole compounds are also recognized for their ability to inhibit specific enzymes, notably carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis.

  • Findings : In vitro assays revealed that this compound demonstrated potent inhibition against CA IX with an IC50 value in the low nanomolar range (10.93–25.06 nM), showcasing its potential as a selective anticancer agent .

Data Table: Biological Activities of this compound

Activity Type Description IC50 Value
AntitumorCytotoxicity against U251 and WM793 cells< Doxorubicin
Enzyme InhibitionInhibition of Carbonic Anhydrase IX10.93–25.06 nM
Apoptosis InductionInduces apoptosis in MDA-MB-231 breast cancer cellsSignificant increase

Q & A

Q. Key Reaction Conditions Table

ReagentSolventTemperaturePurification MethodYield
Chloroacetyl chlorideDioxane20–25°CEthanol-DMF recrystallization~75%
TriethylamineTriethylamineRefluxPet-ether recrystallization~80%

How can computational chemistry aid in optimizing the synthesis of this compound?

Advanced Question
Computational methods like quantum chemical reaction path searches (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational modeling with information science to narrow optimal reaction conditions, such as solvent selection or catalyst use, by analyzing electronic parameters (e.g., Fukui indices) or steric effects .

What spectroscopic methods are used to characterize this compound?

Basic Question

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers in thiazole derivatives) .
  • IR : Identifies amide C=O stretches (~1650 cm1^{-1}) and C–Cl bonds (~700 cm1^{-1}).

How can researchers address discrepancies in reported biological activity data?

Advanced Question
Discrepancies may arise from variations in:

  • Purity : Ensure ≥95% purity via HPLC (e.g., Enamine’s standards) .
  • Assay conditions : Compare cytotoxicity models (e.g., MTT vs. resazurin assays).
  • Structural analogs : Cross-reference with derivatives (e.g., 4-methylbenzyl substitutions) to identify activity trends .
  • Replication : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7).

What are the key physicochemical properties of this compound, and how are they determined?

Basic Question

  • logP : ~2.5 (measured via reverse-phase HPLC) , indicating moderate hydrophobicity.
  • Solubility : Low in water; soluble in DMSO or DMF.
  • Molecular weight : 341.23 g/mol (calculated via PubChem data).

What strategies enhance bioavailability for in vivo studies?

Advanced Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) via nucleophilic substitution at the chloroacetamide moiety .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility.
  • SAR studies : Modify the 4-chlorobenzyl group to reduce metabolic degradation.

What in vitro models are used to assess anticancer activity?

Basic Question

  • Cell proliferation assays : MTT or SRB in cancer cell lines (e.g., A549, HepG2).
  • Mechanistic studies : Apoptosis (Annexin V staining) or PFOR enzyme inhibition (linked to thiazole’s amide anion) .

How to design SAR studies focusing on the thiazole moiety?

Advanced Question

  • Substituent variation : Replace 4-chlorobenzyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Bioisosteric replacement : Swap thiazole with oxadiazole or triazole rings to compare activity .
  • Crystallographic analysis : Correlate hydrogen-bonding patterns (e.g., N–H⋯N interactions) with binding affinity .

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